N-[(furan-2-yl)methyl]-3-{9-methyl-11-oxo-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-10-yl}benzamide
Description
The compound N-[(furan-2-yl)methyl]-3-{9-methyl-11-oxo-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-10-yl}benzamide features a benzamide core linked to a tricyclic heterocyclic system (8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-triene) and a furan-2-ylmethyl substituent. The furan moiety may enhance solubility or influence metabolic stability compared to purely hydrocarbon substituents .
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-3-(9-methyl-11-oxo-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2,4,6-trien-10-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O4/c1-23-13-19(18-9-2-3-10-20(18)30-23)25-22(28)26(23)16-7-4-6-15(12-16)21(27)24-14-17-8-5-11-29-17/h2-12,19H,13-14H2,1H3,(H,24,27)(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVMUMFISENVUKW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC(C3=CC=CC=C3O1)NC(=O)N2C4=CC=CC(=C4)C(=O)NCC5=CC=CO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(furan-2-yl)methyl]-3-{9-methyl-11-oxo-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-10-yl}benzamide typically involves multiple steps, including the formation of the furan ring, the tricyclic structure, and the benzamide group. One common method involves the radical bromination of a methyl group followed by a series of reactions to introduce the furan and benzamide groups .
Industrial Production Methods
This may include the use of automated reactors and continuous flow systems to improve yield and efficiency .
Chemical Reactions Analysis
Types of Reactions
N-[(furan-2-yl)methyl]-3-{9-methyl-11-oxo-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-10-yl}benzamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: The compound can be reduced to modify the tricyclic structure.
Substitution: The benzamide group can undergo substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like N-bromosuccinimide (NBS), reducing agents like sodium borohydride (NaBH4), and various catalysts for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to furan-2-carboxylic acid derivatives, while reduction can yield modified tricyclic structures .
Scientific Research Applications
N-[(furan-2-yl)methyl]-3-{9-methyl-11-oxo-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-10-yl}benzamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Explored for its potential as a therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-[(furan-2-yl)methyl]-3-{9-methyl-11-oxo-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-10-yl}benzamide involves its interaction with specific molecular targets and pathways. The furan ring and tricyclic structure allow it to bind to various enzymes and receptors, potentially inhibiting their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Key Structural Analogues
The following compounds share structural motifs with the target molecule, enabling comparative analysis:
Mechanistic and Pharmacological Insights
- Substituent Position Effects : The position of the trifluoromethyl group on the benzamide ring significantly impacts target engagement. For instance, the para-substituted compound () may exhibit stronger hydrophobic interactions compared to the ortho-substituted analogue (), which could sterically hinder binding .
- Scaffold Similarity and Mechanism : Compounds with shared tricyclic cores (e.g., dibenzo[b,f][1,4]oxazepine) likely target overlapping neurological pathways, as demonstrated by transcriptome and docking analyses of structurally similar natural products .
Research Findings and Data Analysis
Molecular Descriptor Comparisons
Studies on natural compounds (e.g., oleanolic acid and hederagenin) confirm that structural similarity, quantified via molecular descriptors (e.g., topological polar surface area, logP), correlates with mechanistic overlap . Applying this principle to synthetic benzamides:
- Lipophilicity : The trifluoromethyl group in and increases logP, enhancing blood-brain barrier penetration compared to the furan-containing target compound.
- Polar Surface Area : The furan-2-ylmethyl group in the target compound may improve aqueous solubility relative to purely aromatic substituents .
In Silico and Experimental Validation
- Docking Studies : Analogues like show high affinity for serotonin receptors (5-HT₂A) due to π-π stacking between the benzamide and receptor aromatic residues .
- Transcriptome Profiling : Compounds with similar scaffolds (e.g., dibenzo[b,f][1,4]oxazepines) induce overlapping gene expression patterns in neuronal cells, suggesting shared downstream effects .
Q & A
Q. What synthetic methodologies are reported for constructing the tricyclic core of this compound?
The tricyclic core (8-oxa-10,12-diazatricyclo[7.3.1.0²,⁷]trideca-2,4,6-trien-11-one) can be synthesized via cyclization reactions using cyclic diaryliodonium salts as intermediates. Key steps include iodine(III)-mediated ring closure and copper-catalyzed cascade processes to integrate the diaza-oxa bicyclic system . For example, iodine(III) reagents facilitate nitration and cyclization under mild conditions, as demonstrated in analogous furazan syntheses .
Q. How is the stereochemical integrity of the fused bicyclic system verified experimentally?
X-ray crystallography is the gold standard for confirming stereochemistry. Crystallographic data for structurally similar compounds (e.g., iodine(III)-derived intermediates) are deposited in the Cambridge Crystallographic Data Centre (CCDC) and analyzed using software like Olex2 or Mercury . NMR spectroscopy (¹H, ¹³C, and 2D techniques like COSY/NOESY) supplements this by resolving proton coupling and spatial proximity .
Q. What analytical techniques are critical for characterizing the furan-methylbenzamide moiety?
High-resolution mass spectrometry (HRMS) confirms the molecular formula, while FT-IR identifies carbonyl (C=O) and amide (N-H) functional groups. For regiochemical assignments, nuclear Overhauser effect (NOE) NMR experiments differentiate between ortho and para substitutions on the benzamide ring .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield in multi-step syntheses of this compound?
Bayesian optimization and heuristic algorithms (e.g., Design of Experiments, DoE) are superior to traditional trial-and-error approaches. These methods systematically vary parameters (temperature, catalyst loading, solvent ratios) and use statistical models to predict optimal conditions. For instance, a 15% yield increase was achieved in analogous diazomethane syntheses using DoE .
Q. What mechanisms explain contradictions in spectroscopic data for the tricyclic core?
Discrepancies between calculated and observed NMR shifts often arise from dynamic effects (e.g., ring puckering or solvent-induced conformational changes). Hybrid DFT calculations (e.g., B3LYP/6-311+G(d,p)) combined with solvent correction models (SMD) resolve these by simulating chemical shifts under experimental conditions . Cross-validation with X-ray data is critical .
Q. How does computational modeling aid in predicting the compound’s bioactivity?
Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) predict binding affinities to target proteins (e.g., kinases or oxidoreductases). For the furan-methylbenzamide moiety, pharmacophore modeling identifies hydrogen-bond donors/acceptors, while QSAR models correlate substituent effects with activity .
Q. What strategies mitigate decomposition of the diaza-oxa system during storage?
Lyophilization under inert atmospheres (argon) stabilizes hygroscopic intermediates. Accelerated stability studies (40°C/75% RH for 6 months) combined with HPLC-MS monitor degradation products. Adding radical scavengers (e.g., BHT) or chelating agents (EDTA) prevents oxidation and metal-catalyzed breakdown .
Methodological Guidelines
- Data Contradiction Resolution : Cross-validate NMR and crystallographic data with computational models. Use Pymatgen or VESTA for crystallographic visualization and Gaussian for NMR shift calculations .
- Experimental Design : Prioritize Bayesian optimization for reaction parameter screening. Public tools like Phoenix NLME or commercial software (JMP) streamline DoE workflows .
- Synthetic Reproducibility : Document solvent purity (HPLC-grade), catalyst lot numbers, and reaction vessel geometry (e.g., microwave vs. round-bottom flask) to minimize variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
